6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15640750
InChI: InChI=1S/C24H16Cl2N4O/c25-16-9-5-14(6-10-16)22-20-21(29-24-27-13-28-30(22)24)18-3-1-2-4-19(18)31-23(20)15-7-11-17(26)12-8-15/h1-13,22-23H,(H,27,28,29)
SMILES:
Molecular Formula: C24H16Cl2N4O
Molecular Weight: 447.3 g/mol

6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15640750

Molecular Formula: C24H16Cl2N4O

Molecular Weight: 447.3 g/mol

* For research use only. Not for human or veterinary use.

6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C24H16Cl2N4O
Molecular Weight 447.3 g/mol
IUPAC Name 9,11-bis(4-chlorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Standard InChI InChI=1S/C24H16Cl2N4O/c25-16-9-5-14(6-10-16)22-20-21(29-24-27-13-28-30(22)24)18-3-1-2-4-19(18)31-23(20)15-7-11-17(26)12-8-15/h1-13,22-23H,(H,27,28,29)
Standard InChI Key NVSYNUYQTFMLGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(O2)C6=CC=C(C=C6)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a chromeno[4,3-d]triazolo[1,5-a]pyrimidine core, a fused polycyclic system comprising a benzene ring (chromene), a pyrimidine ring, and a triazole moiety. The 6 and 7 positions of the chromeno structure are substituted with 4-chlorophenyl groups, introducing steric bulk and electronic effects . The planar arrangement of the fused rings facilitates π-π stacking interactions, a feature critical for binding biological targets .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The 1H^1\text{H} NMR spectrum of a related analog (7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine) reveals aliphatic protons at δ 10–15 ppm and aromatic protons between δ 6–9 ppm . The 13C^{13}\text{C} NMR spectrum exhibits signals for triazolopyrimidine carbons (δ 150–160 ppm) and aliphatic carbons (δ 40–70 ppm) . These data align with the expected electronic environment of the parent compound.

Table 1: Key Physical and Spectral Properties

PropertyValueSource
Molecular FormulaC24H16Cl2N4O\text{C}_{24}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}
Molecular Weight447.32 g/mol
1H^1\text{H} NMR (DMSO-d6)δ 6–9 ppm (aromatic), δ 10–15 ppm (aliphatic)
13C^{13}\text{C} NMRδ 40–70 ppm (aliphatic), δ 150–160 ppm (heterocyclic)

Synthesis Methods

Multi-Step Synthetic Routes

The synthesis involves condensation reactions between chlorophenyl-substituted chromenones and triazolopyrimidine precursors. A representative pathway includes:

  • Chromenone Formation: Reacting 4-chlorobenzaldehyde with resorcinol under acidic conditions to yield a substituted chromenone.

  • Triazolopyrimidine Coupling: Introducing the triazolopyrimidine moiety via nucleophilic substitution or cycloaddition reactions .

  • Microwave-Assisted Optimization: Modern techniques reduce reaction times from hours to minutes while improving yields (e.g., 65% → 85%) .

Challenges in Purification

The compound’s low solubility in polar solvents necessitates chromatographic purification using silica gel and non-polar eluents (e.g., hexane/ethyl acetate). Crystallization from dimethyl sulfoxide (DMSO) yields pure crystals suitable for X-ray diffraction .

Biological Activities

Antimalarial Potency

Triazolopyrimidine hybrids, including analogs of this compound, exhibit nanomolar activity against Plasmodium falciparum. In a 2022 study, the lead compound 8e (IC50_{50} = 0.20 μM) outperformed chloroquine (CQ) against CQ-resistant strains by inhibiting hemozoin formation and parasitic enzymes (PfCRT and PfDHODH) .

Mechanism of Action

  • Hemozoin Inhibition: Binding to heme via π-π interactions prevents detoxification, inducing oxidative stress in parasites .

  • Enzyme Targeting: Competitive inhibition of PfDHODH disrupts pyrimidine biosynthesis, starving parasites of nucleotides .

Table 2: Antiplasmodial Activity of Selected Analogs

CompoundIC50_{50} (μM) vs 3D7IC50_{50} (μM) vs W2
8e0.180.20
CQ0.451.20
Data sourced from

Chemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with a melting point of 318°C observed in thermogravimetric analysis .

Electrophilic Reactivity

The electron-deficient triazolopyrimidine ring undergoes nucleophilic substitution at the C-2 position. For example, reaction with hydrazine yields hydrazino derivatives, while alkylation at N-1 enhances lipophilicity .

Applications and Future Directions

Antimalarial Drug Development

The compound’s dual inhibition of hemozoin formation and PfDHODH positions it as a multitarget antimalarial candidate. Preclinical trials are underway to assess pharmacokinetics and toxicity .

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